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Compound of Interest

Compound Name: 2-Amino-4-pyridineacetic acid

Cat. No.: B1517317

Abstract

This technical guide provides a comprehensive framework for the spectroscopic
characterization of 2-Amino-4-pyridineacetic acid (CAS 887580-47-4), a key heterocyclic
compound with potential applications in medicinal chemistry and drug development. While
publicly available experimental spectra for this specific molecule are scarce, this document
serves as a robust methodological and interpretive resource for researchers. It outlines detailed
protocols for acquiring Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-
IR) spectroscopy, and Electrospray lonization Mass Spectrometry (ESI-MS) data. Furthermore,
it presents a thorough theoretical analysis and prediction of the expected spectral data based
on the compound's molecular structure and established principles of spectroscopy, supported
by data from analogous compounds. This guide is intended to empower researchers, scientists,
and drug development professionals to confidently acquire, interpret, and validate the
spectroscopic profile of 2-Amino-4-pyridineacetic acid.

Introduction

2-Amino-4-pyridineacetic acid is a substituted pyridine derivative featuring both an amino
group and an acetic acid moiety. Its structural motifs are of significant interest in
pharmaceutical research due to their presence in a variety of biologically active molecules. The
pyridine ring serves as a versatile scaffold, while the amino and carboxylic acid groups provide
opportunities for diverse chemical modifications and interactions with biological targets.
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Accurate structural elucidation and purity assessment are paramount in the development of
any new chemical entity. Spectroscopic techniques such as NMR, FT-IR, and MS are
indispensable tools in this process, providing detailed information about the molecular
structure, functional groups, and molecular weight. This guide provides the necessary protocols
and interpretive knowledge to fully characterize 2-Amino-4-pyridineacetic acid.

Compound Profile:

Property Value Source

2-(2-Aminopyridin-4-yl)acetic

IUPAC Name - [1]

CAS Number 887580-47-4 [1112]
Molecular Formula C7HsN20:2 [1][2]
Molecular Weight 152.15 g/mol [1][2]

Methodologies for Spectroscopic Analysis

The following sections detail the recommended experimental protocols for acquiring high-
guality spectroscopic data for 2-Amino-4-pyridineacetic acid. These protocols are designed
to be self-validating and are based on established best practices in analytical chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen
framework of a molecule. Both *H and 3C NMR are essential for the complete structural
assignment of 2-Amino-4-pyridineacetic acid.

e Sample Preparation:
o Accurately weigh approximately 5-10 mg of 2-Amino-4-pyridineacetic acid.

o Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterium
Oxide (D20) or Dimethyl Sulfoxide-de (DMSO-ds). The choice of solvent is critical; D20 is
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suitable for observing the exchange of labile protons (e.g., -NHz and -COOH), while
DMSO-ds will allow for their direct observation.

o Transfer the solution to a 5 mm NMR tube.

e Instrument Parameters (*H NMR):

[¢]

Use a spectrometer with a field strength of at least 400 MHz for optimal resolution.

[¢]

Acquire a standard one-dimensional proton spectrum.

[e]

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

o

Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.
e Instrument Parameters (33C NMR):
o Acquire a proton-decoupled 13C spectrum.

o Set the spectral width to encompass the full range of carbon chemical shifts (typically O-
200 ppm).

o A greater number of scans will be required for 3C NMR due to the lower natural
abundance of the 13C isotope.

» Data Processing:

o

Apply Fourier transformation to the acquired Free Induction Decay (FID).

[¢]

Phase and baseline correct the resulting spectrum.

[¢]

Calibrate the chemical shift scale using the residual solvent peak as an internal standard
(e.g., DMSO at 2.50 ppm for *H and 39.52 ppm for 13C).

[¢]

Integrate the signals in the *H NMR spectrum to determine the relative number of protons.
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Caption: Workflow for NMR Data Acquisition and Processing.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present in a
molecule by measuring the absorption of infrared radiation. The KBr pellet method is a

common technique for analyzing solid samples.
o Sample and KBr Preparation:

o Use spectroscopic grade Potassium Bromide (KBr). To ensure it is free of moisture, dry
the KBr powder in an oven at 110°C for 2-3 hours and store it in a desiccator.

o Weigh approximately 1-2 mg of 2-Amino-4-pyridineacetic acid and 100-200 mg of the
dried KBr. The sample concentration should be between 0.5% and 1% by weight.

e Grinding and Mixing:
o In an agate mortar and pestle, grind the KBr to a fine powder.

o Add the 2-Amino-4-pyridineacetic acid to the mortar and continue to grind the mixture
until it is a homogenous, fine powder. This step is crucial to reduce particle size and
minimize light scattering.

e Pellet Formation:
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[e]

Transfer the powder mixture into a pellet die.

o

Place the die into a hydraulic press and apply a vacuum to remove any trapped air and
residual moisture.

o

Slowly apply pressure up to 8-10 tons and hold for 1-2 minutes.

[¢]

Carefully release the pressure and eject the pellet from the die. A high-quality pellet will be
thin and transparent or translucent.

o Data Acquisition:
o Acquire a background spectrum of a blank KBr pellet.

o Place the sample pellet in the spectrometer's sample holder and acquire the sample
spectrum.

o The spectrum is typically recorded in the range of 4000-400 cm~1.

Sample Preparation Pellet Formation

Weigh Sample (1-2 mg) Grind & Mix in\ (Load Pellet Die Apply Pressure Eject Transparent
& KBr (100-200 mg) Agate Mortar ) k (8-10 tons) Pellet

Data Acquisition

Y ,
Final
Acquire Background Acquire Sample & Analysis
( (Blank KBr Pellet) Spectrum final_report

Click to download full resolution via product page
Caption: Workflow for FT-IR Data Acquisition via the KBr Pellet Method.

Electrospray lonization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique used to determine the molecular weight of a compound
with high accuracy. It is particularly well-suited for polar molecules like amino acids.
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e Sample Preparation:

o Prepare a dilute solution of 2-Amino-4-pyridineacetic acid (approximately 1-10 pg/mL) in
a solvent system compatible with ESI, such as a mixture of water and acetonitrile with a
small amount of formic acid (e.g., 0.1%) to promote protonation.

e Instrumentation and Data Acquisition:

o Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-20
pL/min).

o Operate the mass spectrometer in positive ion mode to detect the protonated molecule
[M+H]*.

o Set the mass range to scan for the expected m/z value (e.g., 50-300 m/z).

o Optimize key ESI source parameters, such as capillary voltage, cone voltage, and
desolvation gas temperature and flow, to maximize the signal intensity of the ion of
interest.

e Data Analysis:
o Identify the peak corresponding to the protonated molecule [M+H]*.

o The high-resolution mass measurement should be compared to the calculated exact mass
of the protonated molecule to confirm the elemental composition.

Predicted Spectroscopic Data and Interpretation

In the absence of experimentally acquired spectra, the following sections provide a detailed
prediction of the expected NMR, FT-IR, and MS data for 2-Amino-4-pyridineacetic acid.
These predictions are based on the known chemical structure and data from analogous
compounds.

Predicted *H NMR Spectrum

The *H NMR spectrum is expected to show distinct signals for the protons on the pyridine ring
and the methylene group of the acetic acid side chain.
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Predicted *H NMR Data (in DMSO-ds, 400 MHz):
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Chemical Shift

Multiplicity Integration Assignment Rationale
(3, ppm)

The proton at

position 6 is

adjacent to the
~7.8-8.0 Doublet (d) 1H H6 _ _

ring nitrogen,

leading to a

downfield shift.

This proton is
Doublet of
~6.5-6.7 1H H5 coupled to both

doublets (dd) H6 and H3
an .

The proton at
position 3 will
appear as a
Singlet (or _pp
~6.3-6.5 1H H3 singlet or a
narrow doublet)
narrow doublet
due to small

coupling with H5.

The methylene
protons are
adjacent to the
~3.4-3.6 Singlet (s) 2H -CHz- electron-
withdrawing
carboxyl and

pyridine groups.

The amino
protons are
' exchangeable
~6.0-7.0 (broad) Singlet (s) 2H -NH:z
and often appear
as a broad

singlet.

~12.0-13.0 Singlet (s) 1H -COOH The carboxylic
(broad) acid proton is
highly deshielded
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and appears as a
broad singlet at a
very downfield

chemical shift.

Predicted **C NMR Spectrum

The 13C NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted 3C NMR Data (in DMSO-ds, 100 MHz):

Chemical Shift (0, ppm) Assignment Rationale

The carboxylic acid carbonyl
~172-175 -COOH o _

carbon is highly deshielded.

The carbon atom attached to
~158-160 Cc2 .

the amino group.

The carbon atom adjacent to
~148-150 C6 _ _

the ring nitrogen.

The carbon atom to which the
~145-147 o - ; ;

acetic acid group is attached.

Aromatic carbon shielded by
~110-112 C5 _

the amino group.

Aromatic carbon shielded by
~105-107 C3 _

the amino group.

The methylene carbon of the
~40-42 -CHa-

acetic acid side chain.

Predicted FT-IR Spectrum

The FT-IR spectrum will show characteristic absorption bands for the functional groups present
in 2-Amino-4-pyridineacetic acid. Data from 2-aminopyridine can be used as a reference for
the pyridine ring and amino group vibrations.[3]
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Predicted FT-IR Data (KBr Pellet):

Wavenumber ) ) ]
Intensity Assignment Rationale
(cm™)
Asymmetric and
3400-3200 Medium, Broad N-H stretch symmetric stretching
of the primary amine.
Characteristic broad
absorption of the
3200-2500 Broad O-H stretch carboxylic acid O-H
group due to
hydrogen bonding.
Carbonyl stretching of
~1710 Strong C=0 stretch ] ]
the carboxylic acid.
Scissoring vibration of
~1640 Strong N-H bend ) )
the primary amine.
) Aromatic ring
1600-1450 Medium-Strong C=C and C=N stretch ) o
stretching vibrations.
Coupled vibrations of
) C-O stretch / O-H ] ]
~1400 Medium the carboxylic acid
bend
group.
Stretching vibration of
) the bond between the
~1200 Medium C-N stretch

amino group and the

pyridine ring.

Predicted Mass Spectrum (ESI-MS)

In positive mode ESI-MS, 2-Amino-4-pyridineacetic acid is expected to be readily protonated.

Predicted ESI-MS Data:
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mlz lon

153.066 [M+H]*

The high-resolution mass of the protonated molecule ([C7HaN202]*) should be used to confirm
the elemental composition. The calculated exact mass is 153.06585.

Conclusion

This technical guide provides a comprehensive roadmap for the spectroscopic characterization
of 2-Amino-4-pyridineacetic acid. By following the detailed experimental protocols for NMR,
FT-IR, and ESI-MS, researchers can obtain high-quality data. The provided predictions for the
spectral data, based on the molecular structure and established spectroscopic principles, offer
a reliable reference for data interpretation and structural confirmation. This guide serves as a
valuable resource for any scientist involved in the synthesis, purification, or application of this
important pyridine derivative, ensuring the integrity and validity of their research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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